molecular formula C10H8ClNO2 B12864750 1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone CAS No. 1803836-51-2

1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12864750
CAS No.: 1803836-51-2
M. Wt: 209.63 g/mol
InChI Key: WWIXGIGJHBKYMI-UHFFFAOYSA-N
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Description

1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group at the 5-position of the benzoxazole ring and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzoxazole ring.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This often involves the use of formaldehyde and hydrochloric acid or other chloromethylating agents under acidic conditions.

    Attachment of the Ethanone Group: The final step involves the acylation of the benzoxazole ring to introduce the ethanone group. This can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, advanced purification techniques, and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation of the ethanone group would yield a carboxylic acid.

Scientific Research Applications

1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The ethanone group may also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylbenzo[d]oxazol-2-yl)ethanone: Similar structure but with a methyl group instead of a chloromethyl group.

    1-(5-Bromomethylbenzo[d]oxazol-2-yl)ethanone: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in the development of enzyme inhibitors and other bioactive molecules.

Properties

CAS No.

1803836-51-2

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-[5-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,5H2,1H3

InChI Key

WWIXGIGJHBKYMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)CCl

Origin of Product

United States

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